molecular formula C19H36O5S B12663321 1-Methyl 2-sulphooleate CAS No. 64131-32-4

1-Methyl 2-sulphooleate

Cat. No.: B12663321
CAS No.: 64131-32-4
M. Wt: 376.6 g/mol
InChI Key: KFCIJTJJZAJPSW-KHPPLWFESA-N
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Description

1-Methyl 2-sulphooleate is an organic compound characterized by the presence of a methyl group and a sulfonate group attached to an olefinic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulphooleate can be synthesized through several methods. One common approach involves the sulfonation of 1-methyl olefin using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl 2-sulphooleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted olefinic compounds.

Scientific Research Applications

1-Methyl 2-sulphooleate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl 2-sulphooleate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. Additionally, the olefinic structure allows for potential interactions with other biomolecules through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

    1-Methyl 2-sulfonate: Similar structure but lacks the olefinic double bond.

    2-Methyl 3-sulphooleate: Similar structure but with a different position of the methyl and sulfonate groups.

    1-Methyl 2-sulphothioate: Contains a sulfur atom instead of an oxygen atom in the sulfonate group.

Uniqueness: 1-Methyl 2-sulphooleate is unique due to its specific combination of a methyl group, sulfonate group, and olefinic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

64131-32-4

Molecular Formula

C19H36O5S

Molecular Weight

376.6 g/mol

IUPAC Name

(Z)-1-methoxy-1-oxooctadec-9-ene-2-sulfonic acid

InChI

InChI=1S/C19H36O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(20)24-2)25(21,22)23/h10-11,18H,3-9,12-17H2,1-2H3,(H,21,22,23)/b11-10-

InChI Key

KFCIJTJJZAJPSW-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC(C(=O)OC)S(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)OC)S(=O)(=O)O

Origin of Product

United States

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